molecular formula C7H10F2O2 B2390175 3-(Difluoromethoxy)cyclohexan-1-one CAS No. 2285099-77-4

3-(Difluoromethoxy)cyclohexan-1-one

Cat. No. B2390175
CAS RN: 2285099-77-4
M. Wt: 164.152
InChI Key: YHCHMEQSEGFGOO-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)cyclohexan-1-one” is a chemical compound . It is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation can be achieved via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C-C bond and the benzene ring with Al-Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2 . This indicates that the compound has a cyclohexanone core with a difluoromethoxy group attached.

Scientific Research Applications

3-(Difluoromethoxy)cyclohexan-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as antiviral and anticancer agents. This compound has also been used as a reagent in organic synthesis reactions, such as the synthesis of chiral compounds and the preparation of enol ethers. Additionally, this compound has been studied for its potential use as a fluorinated solvent in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclohexan-1-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions due to the presence of the difluoromethoxy group. This compound has been shown to undergo various reactions, such as Michael addition, aldol reaction, and Mannich reaction, which are useful in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low acute toxicity. It has been reported to have moderate skin irritation potential and mild eye irritation potential.

Advantages and Limitations for Lab Experiments

3-(Difluoromethoxy)cyclohexan-1-one has several advantages for use in lab experiments, including its high reactivity and versatility in organic synthesis reactions. It is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of biologically active compounds. However, this compound has some limitations, such as its limited solubility in water and some organic solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for research on 3-(Difluoromethoxy)cyclohexan-1-one. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential applications of this compound in the synthesis of biologically active compounds and as a fluorinated solvent. Moreover, research is needed to understand the mechanism of action of this compound and its potential toxicity in humans and the environment.
Conclusion:
In conclusion, this compound is a unique and versatile chemical compound that has gained significant attention in scientific research. Its high reactivity and usefulness in organic synthesis reactions make it a valuable building block for the synthesis of biologically active compounds. Further research is needed to explore the potential applications of this compound and to develop more efficient and environmentally friendly synthetic methods.

Synthesis Methods

3-(Difluoromethoxy)cyclohexan-1-one can be synthesized using various methods, including the reaction of cyclohexanone with difluoromethoxy lithium reagent, the reaction of difluoromethoxy lithium reagent with cyclohexanone oxime, and the reaction of cyclohexanone with difluoromethoxy magnesium bromide. The most commonly used method for the synthesis of this compound is the reaction of cyclohexanone with difluoromethoxy lithium reagent, which yields high yields and purity of the compound.

properties

IUPAC Name

3-(difluoromethoxy)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHMEQSEGFGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2285099-77-4
Record name 3-(difluoromethoxy)cyclohexan-1-one
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